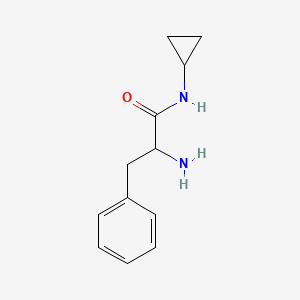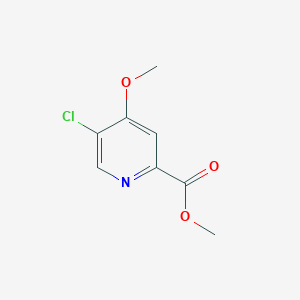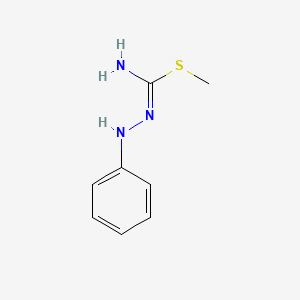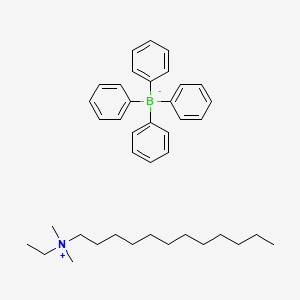
N-Ethyl-N,N-dimethyldodecan-1-aminium tetraphenylborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N,N-dimethyldodecan-1-aminium tetraphenylborate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and scientific applications. This particular compound is characterized by its long alkyl chain and the presence of a tetraphenylborate anion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N,N-dimethyldodecan-1-aminium tetraphenylborate typically involves the quaternization of N,N-dimethyldodecan-1-amine with ethyl bromide, followed by anion exchange with sodium tetraphenylborate. The reaction conditions usually include:
Temperature: Room temperature to 60°C
Solvent: Polar solvents like ethanol or acetonitrile
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N,N-dimethyldodecan-1-aminium tetraphenylborate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The long alkyl chain can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. Conditions typically involve polar solvents and moderate temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N,N-dimethyldodecan-1-aminium tetraphenylborate has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in formulations for detergents and disinfectants.
Wirkmechanismus
The mechanism of action of N-Ethyl-N,N-dimethyldodecan-1-aminium tetraphenylborate involves its interaction with cell membranes. The compound can disrupt lipid bilayers, leading to increased membrane permeability. This property is particularly useful in its antimicrobial applications, where it can cause cell lysis in bacteria.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Decyl-N,N-dimethyldecan-1-aminium chloride
- N-Ethyl-N,N-dimethyldodecan-1-aminium bromide
Uniqueness
N-Ethyl-N,N-dimethyldodecan-1-aminium tetraphenylborate is unique due to the presence of the tetraphenylborate anion, which can enhance its solubility in organic solvents and improve its phase transfer capabilities compared to other quaternary ammonium compounds.
Eigenschaften
Molekularformel |
C40H56BN |
|---|---|
Molekulargewicht |
561.7 g/mol |
IUPAC-Name |
dodecyl-ethyl-dimethylazanium;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C16H36N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-7-8-9-10-11-12-13-14-15-16-17(3,4)6-2/h1-20H;5-16H2,1-4H3/q-1;+1 |
InChI-Schlüssel |
GHCZGOSISJTANM-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCCCCCCCCCC[N+](C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,6,6A,7,7a,8,9-octahydro-10H-spiro[chromeno[7,8-g]chromene-2,1'-cyclohexane]-10-thione](/img/structure/B13345132.png)
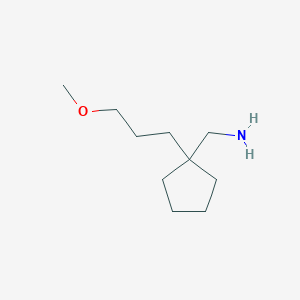

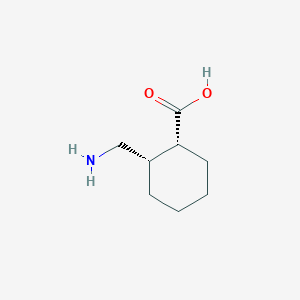

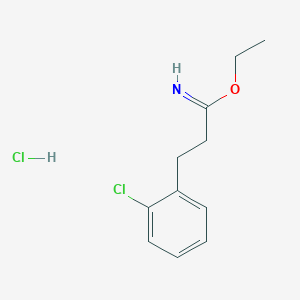

![1H-Pyrrolo[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B13345199.png)
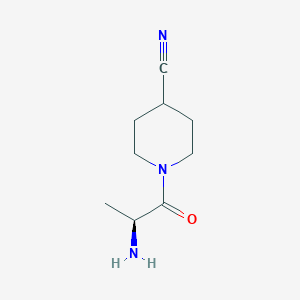

![3-(4-(Diphenylamino)phenyl)dibenzo[f,h]pyrazino[2,3-b]quinoxaline-11,12-dicarbonitrile](/img/structure/B13345210.png)
